Octahydroaminoacridine

Description

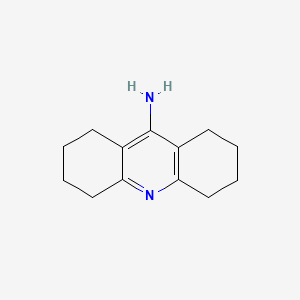

Structure

2D Structure

3D Structure

Properties

CAS No. |

13415-07-1 |

|---|---|

Molecular Formula |

C13H18N2 |

Molecular Weight |

202.30 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8-octahydroacridin-9-amine |

InChI |

InChI=1S/C13H18N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H2,(H2,14,15) |

InChI Key |

BMRFESVZYWRROS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C3CCCCC3=N2)N |

Other CAS No. |

13415-07-1 |

Synonyms |

octahydroaminoacridine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Octahydroaminoacridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of octahydroaminoacridines, with a primary focus on its most studied derivative, Tacrine (1,2,3,4,5,6,7,8-octahydro-9-aminoacridine). This document details the molecular targets, associated signaling pathways, quantitative interaction data, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: A Multi-Target Profile

The therapeutic and toxicological effects of octahydroaminoacridines, particularly Tacrine, are not attributed to a single mode of action but rather to a multi-target profile. The principal mechanism is the inhibition of cholinesterases, which is central to its use in Alzheimer's disease. However, its interactions with other neuronal targets contribute to its complex pharmacological profile.

Cholinesterase Inhibition

The most well-established mechanism of action for Tacrine is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] By inhibiting these enzymes, Tacrine increases the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] Kinetic studies have shown that Tacrine acts as a mixed inhibitor for both AChE and BChE.[3]

Monoamine Oxidase (MAO) Inhibition

Tacrine and its derivatives have been shown to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4][5] MAO-B activity is known to increase with age and in neurodegenerative diseases like Alzheimer's.[1] Inhibition of MAO-B can reduce the degradation of monoamine neurotransmitters and decrease the production of reactive oxygen species, offering a potential neuroprotective effect.[1]

Ion Channel Modulation

Octahydroaminoacridines have been demonstrated to modulate the function of various ion channels. Tacrine is known to block voltage-gated potassium (K+) channels, which can lead to a prolongation of the action potential and enhanced neurotransmitter release.[6] Additionally, it has been shown to decrease calcium influx through L-type voltage-gated calcium channels.[7]

NMDA Receptor Antagonism

Tacrine and its analogs have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission and excitotoxicity.[8] While Tacrine itself is a relatively low-affinity antagonist, this activity is significant as it points towards a potential neuroprotective mechanism by mitigating glutamate-induced neuronal damage.[8]

Quantitative Data Presentation

The following tables summarize the quantitative data for the interaction of Tacrine and its derivatives with their molecular targets.

| Table 1: Cholinesterase Inhibition by Tacrine | |||

| Enzyme | Inhibitor | IC50 (nM) | Ki (nM) |

| Acetylcholinesterase (AChE) | Tacrine | 31[3][7], 109[2], 333[9] | 13[3] |

| Butyrylcholinesterase (BChE) | Tacrine | 25.6[3], 26.5[7] | 12[3] |

| Table 2: Monoamine Oxidase (MAO) Inhibition by Tacrine Derivatives | ||

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| Tacrine-Selegiline Hybrid (8g) | 0.3724[4] | 0.1810[4] |

| Tacrine-Chromene Hybrid (5c) | - | 5.15[10] |

| Tacrine-Chromene Hybrid (5d) | - | 2.42[10] |

| Table 3: Potassium Channel Inhibition by Tacrine and a Derivative | |

| Compound | IC50 (µM) |

| Tacrine | 50.5[6] |

| Bis(3)-tacrine | 0.45[6] |

| Table 4: NMDA Receptor Inhibition by Tacrine Derivatives | ||

| Compound | NMDA Receptor Subtype | IC50 (µM) |

| K-1599 | GluN1/GluN2A | 4.16[8] |

| K-1575 | GluN1/GluN2A | 6.31[8] |

| K-1576 | GluN1/GluN2A | 6.93[8] |

| K-1599 | GluN1/GluN2B | 14.56[8] |

| K-1575 | GluN1/GluN2B | 8.24[8] |

| K-1576 | GluN1/GluN2B | 8.32[8] |

Signaling Pathways and Experimental Workflows

Cholinergic Neurotransmission and Tacrine's Modulation

The following diagram illustrates the primary mechanism of Tacrine in enhancing cholinergic neurotransmission through the inhibition of acetylcholinesterase.

References

- 1. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel series of tacrine-selegiline hybrids with cholinesterase and monoamine oxidase inhibition activities for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pharmacological Profile of Octahydroaminoacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroaminoacridine is a novel acetylcholinesterase (AChE) inhibitor that has been investigated for its therapeutic potential in Alzheimer's disease. As a derivative of tetrahydroaminoacridine (THA), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's, this compound represents a next-generation compound designed to improve upon the pharmacological and safety profile of its predecessor. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation. Due to the limited availability of specific preclinical quantitative data for this compound in the public domain, data for the related compound tetrahydroaminoacridine (THA) is included for comparative context where appropriate, with clear distinctions made.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating its action.[2] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses. This enhancement of cholinergic neurotransmission is a key therapeutic strategy in Alzheimer's disease, as the disease is characterized by a deficit in cholinergic function.[3]

While specific IC50 values for this compound are not publicly available, its predecessor, THA, is a potent non-competitive inhibitor of rat brain cholinesterase with an IC50 of 57 ± 6 nM and bovine erythrocyte acetylcholinesterase with an IC50 of 50 ± 10 nM. It is also a more potent inhibitor of horse serum butyrylcholinesterase, with an IC50 of 7.2 ± 1.4 nM.[4]

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase Inhibition by this compound.

Quantitative Pharmacological Data

Table 1: Clinical Efficacy of this compound Succinate in Alzheimer's Disease (Phase II) [1]

| Dosage Group | Change from Baseline in ADAS-cog Score (Week 16) |

| Placebo | 1.4 |

| Low-dose (1 mg, TID) | -2.1 |

| Middle-dose (2 mg, TID) | -2.2 |

| High-dose (4 mg, TID) | -4.2 |

TID: Ter in die (three times a day). A negative change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) score indicates improvement.

Table 2: Preclinical Receptor Binding Profile of Tetrahydroaminoacridine (THA) [4]

| Receptor Subtype | Ligand | Ki (nM) |

| Muscarinic M1 | [3H]Pirenzepine | 600 |

| Muscarinic M2 | [3H]AF-DX 116 | 880 |

This data is for the related compound THA and is provided for contextual understanding. Specific receptor binding affinities for this compound are not publicly available.

Table 3: Preclinical Pharmacokinetic Parameters

| Compound | Species | Route | Cmax | Tmax | t1/2 | Bioavailability |

| This compound | Data Not Available | - | - | - | - | - |

| Acridine-4-carboxamide (related compound) | Rat | IV (18 µmol/kg) | - | - | 2.1 ± 0.7 h | - |

Pharmacokinetic data for a related acridine derivative is provided for illustrative purposes. Specific preclinical pharmacokinetic parameters for this compound are not publicly available.[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the pharmacological profiling of acetylcholinesterase inhibitors like this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound solution at various concentrations to the respective wells. A control well should contain the vehicle used to dissolve the test compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for Determining AChE Inhibition using Ellman's Method.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]-pirenzepine for M1 muscarinic receptors)

-

Unlabeled test compound (this compound) solution at various concentrations

-

Incubation buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

In reaction tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Total binding is determined in the absence of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand that saturates the receptors.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship in Radioligand Binding Assay

Caption: Logical Flow of a Competitive Radioligand Binding Assay.

Conclusion

This compound is a promising acetylcholinesterase inhibitor that has demonstrated dose-dependent efficacy in improving cognitive function in patients with mild-to-moderate Alzheimer's disease. While its primary mechanism of action is well-established, a detailed public record of its preclinical pharmacological profile, including specific potencies for enzyme inhibition and receptor binding, as well as comprehensive pharmacokinetic parameters, is currently limited. The experimental protocols provided in this guide offer a framework for the types of studies conducted to characterize such a compound. Further disclosure of preclinical data would be invaluable for a more complete understanding of the pharmacological nuances of this compound and its potential advantages over existing therapies.

References

- 1. Efficacy and safety of a novel acetylcholinesterase inhibitor octohydroaminoacridine in mild-to-moderate Alzheimer's disease: a Phase II multicenter randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Interaction of tetrahydroaminoacridine with acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of acridine-4-carboxamide in the rat, with extrapolation to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Octahydroaminoacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of octahydroaminoacridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the key spectroscopic data available for this molecule and its derivatives, details the experimental protocols for its characterization, and presents logical workflows for its analysis.

Introduction

This compound, specifically 9-amino-1,2,3,4,5,6,7,8-octahydroacridine, is a saturated derivative of the fluorescent dye and intercalating agent 9-aminoacridine. Its structural modifications, particularly the saturation of the flanking benzene rings, significantly influence its electronic and conformational properties, making spectroscopic analysis crucial for its characterization and for understanding its potential interactions with biological targets. This guide focuses on the primary spectroscopic techniques used to elucidate the structure and properties of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound and its parent compound, sym-octahydroacridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen and carbon atoms. The chemical shifts for the parent sym-octahydroacridine and its 9-amino derivative are presented in Table 1.[1][2] The assignments are based on comprehensive 1D and 2D NMR experiments.[1][2]

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for sym-Octahydroacridine and 9-Amino-1,2,3,4,5,6,7,8-octahydroacridine in CDCl₃ [1][2]

| Position | sym-Octahydroacridine (¹H) | 9-Amino-1,2,3,4,5,6,7,8-octahydroacridine (¹H) | sym-Octahydroacridine (¹³C) | 9-Amino-1,2,3,4,5,6,7,8-octahydroacridine (¹³C) |

| 1,8 | 2.69 (t) | 2.43 (t) | 26.5 | 25.8 |

| 2,7 | 1.77 (m) | 1.82 (m) | 22.9 | 22.9 |

| 3,6 | 1.86 (m) | 1.80 (m) | 22.9 | 22.8 |

| 4,5 | 2.85 (t) | 2.97 (t) | 32.5 | 32.7 |

| 4a,10a | - | - | 128.0 | 116.8 |

| 5a,9a | - | - | 145.9 | 146.0 |

| 9 | 7.03 (s) | - | 148.9 | 150.9 |

| NH₂ | - | 3.94 (br s) | - | - |

Chemical shifts are reported relative to TMS. Multiplicities are denoted as s (singlet), t (triplet), m (multiplet), and br s (broad singlet).

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol |

| Exact Mass | 202.1470 g/mol |

| Predicted [M+H]⁺ | 203.1548 |

The nitrogen rule in mass spectrometry suggests that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound.[4]

UV-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound is not extensively reported. However, the spectral properties can be inferred from its parent aromatic compound, 9-aminoacridine. The saturation of the rings in this compound is expected to cause a significant hypsochromic (blue) shift in the absorption maxima compared to 9-aminoacridine due to the reduced π-conjugation.

Table 3: UV-Vis Absorption Maxima (λmax) for 9-Aminoacridine in Different Solvents [5]

| Solvent | λmax (nm) |

| Methanol | ~380, ~400, ~420 |

| n-Hexane | ~380, ~400 |

| Dichloromethane | ~385, ~405 |

It is anticipated that the absorption maxima for this compound would be in the shorter wavelength UV region.

Fluorescence Spectroscopy

Table 4: Fluorescence Properties of Acridine Orange (a 9-aminoacridine derivative) in Ethanol

| Parameter | Wavelength (nm) |

| Excitation Wavelength | 400 |

| Emission Maximum | ~525 |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and assignment of proton and carbon signals.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into an NMR tube if any particulate matter is present.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum.

2D NMR Experiments (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]

-

A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass determination.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the chosen ionization method.

Data Acquisition (ESI-MS Example):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve optimal ionization and signal intensity.[7]

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (typically 1 cm path length).

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

Data Acquisition:

-

Record a baseline spectrum with the reference and sample cuvettes filled with the solvent.

-

Place the sample solution in the sample cuvette.

-

Scan a suitable wavelength range (e.g., 200-500 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, create a calibration curve by measuring the absorbance of the standard solutions at a fixed λmax.

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector.[8]

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner-filter effects (absorbance at the excitation wavelength should be less than 0.1).

Data Acquisition:

-

Emission Spectrum:

-

Set the excitation monochromator to a fixed wavelength (ideally the λmax from the UV-Vis spectrum).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if exciting at 300 nm, scan from 310 nm to 600 nm).

-

The resulting spectrum shows the fluorescence intensity as a function of emission wavelength.

-

-

Excitation Spectrum:

-

Set the emission monochromator to a fixed wavelength (the peak of the emission spectrum).

-

Scan the excitation monochromator over a range of shorter wavelengths.

-

The resulting spectrum shows the fluorescence intensity as a function of excitation wavelength and should resemble the absorption spectrum.[9]

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described above.

Conclusion

The spectroscopic analysis of this compound relies on a combination of techniques to fully elucidate its structure and properties. NMR spectroscopy provides definitive structural information, as evidenced by the detailed ¹H and ¹³C data available. While specific mass spectrometry, UV-Vis, and fluorescence data for the title compound are sparse in the literature, established principles and data from related acridine compounds allow for reasoned predictions of its behavior. The experimental protocols and workflows presented in this guide offer a comprehensive framework for researchers to characterize this compound and its derivatives, facilitating further investigation into their chemical and biological activities.

References

- 1. Hydroacridines: part 30. 1H and 13C NMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Molecular Docking Studies of Octahydroaminoacridines as Cholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of octahydroaminoacridine and its analogs, potent inhibitors of cholinesterases. The document delves into the experimental protocols, quantitative data from docking and in vitro studies, and the underlying signaling pathways, offering valuable insights for researchers in the field of drug discovery and development for neurodegenerative diseases.

Introduction: The Significance of Octahydroaminoacridines

This compound and its derivatives have emerged as a promising class of compounds in the therapeutic landscape of neurodegenerative disorders, particularly Alzheimer's disease. Their mechanism of action primarily revolves around the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, these compounds increase the levels of acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[1][2]

Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has been instrumental in the design and optimization of these inhibitors.[3] This guide will explore the specifics of applying this technique to the this compound scaffold.

Biological Target: Acetylcholinesterase (AChE)

The primary biological target for this compound and its analogs is the enzyme acetylcholinesterase. The three-dimensional structure of human AChE has been extensively studied, with several crystal structures available in the Protein Data Bank (PDB). A commonly used structure for docking studies of Alzheimer's disease inhibitors is PDB ID: 4EY7 .[4][5]

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep.[4] This gorge contains two key binding sites:

-

Catalytic Active Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad (Ser203, His447, and Glu334) responsible for acetylcholine hydrolysis.

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is involved in the initial binding of substrates and inhibitors.

Successful inhibitors of AChE, including tacrine and its derivatives, often interact with both the CAS and PAS.[6]

Quantitative Data from Molecular Docking and In Vitro Studies

While specific molecular docking studies focusing exclusively on the this compound core are limited in the public domain, extensive research on the closely related tacrine (1,2,3,4-tetrahydroaminoacridine) derivatives provides valuable insights into the binding affinities and inhibitory activities. The following tables summarize key quantitative data from these studies.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Software Used | Reference |

| Tacrine Derivatives | AChE | -9.8 to -10.5 | AutoDock | [4] |

| Chalcone Substituted 9-Anilinoacridines | Topoisomerase II | -5.88 to -7.50 | Maestro (Glide) | [7] |

| Oxazine Substituted 9-Anilinoacridines | Topoisomerase II | -5.7 to -8.06 | Maestro (Glide) | [8] |

Table 1: Summary of Molecular Docking Scores for Acridine Derivatives.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Tetrahydroaminoacridine (THA) | AChE | 0.40 | Mixed Non-competitive | [9] |

| Tetrahydroaminoacridine (THA) | BuChE | 0.10 | Mixed Non-competitive | [9] |

| Tacrine-Coumarin Hybrid (7c) | Human AChE | 0.0154 | - | [2] |

| Tacrine Derivative (6b) | Human AChE | 0.0263 | - | [2] |

| Tacrine-based derivative (6f) | AChE | 4.18 | Mixed | [10] |

Table 2: In Vitro Cholinesterase Inhibitory Activity of Tacrine and its Derivatives.

Experimental Protocols for Molecular Docking

This section outlines a generalized, yet detailed, protocol for performing molecular docking of this compound analogs with acetylcholinesterase using widely accepted software.

Software and Tools

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For preparing protein and ligand files and performing the docking.[11][12]

-

Maestro (Schrödinger): An alternative comprehensive suite for protein preparation, ligand preparation, and docking (Glide).[8][10]

-

PyMOL or Chimera: For visualization and analysis of docking results.

Step-by-Step Docking Protocol using AutoDock Vina

-

Protein Preparation:

-

Download the crystal structure of human AChE (e.g., PDB ID: 4EY7) from the Protein Data Bank.

-

Open the PDB file in AutoDockTools (ADT).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared protein in the PDBQT format.[11]

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative using a chemical drawing software and save it in a suitable format (e.g., MOL or SDF).

-

Open the ligand file in ADT.

-

Detect the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.[11]

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site gorge of AChE, including both the CAS and PAS.

-

The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand in the original PDB file. For PDB ID 4EY7, the approximate center coordinates are X: -14.01, Y: -43.83, Z: 27.66.[4]

-

-

Running the Docking Simulation:

-

Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina from the command line using the configuration file. Vina will then perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[13]

-

-

Analysis of Results:

-

Visualize the output PDBQT file in PyMOL or Chimera to analyze the binding poses of the ligand within the AChE active site.

-

Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues of the protein.

-

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by octahydroaminoacridines is the cholinergic pathway . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This is believed to be the main mechanism for their cognitive-enhancing effects in Alzheimer's disease.

Beyond direct cholinesterase inhibition, the broader implications for neuronal signaling are being explored. Tacrine and its analogs have been shown to interact with various other targets, suggesting a multi-target-directed ligand approach for treating complex neurological disorders.[6] These interactions can modulate nitrinergic, GABAergic, and glutamatergic pathways.[6]

Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow of molecular docking and the central role of octahydroaminoacridines in the cholinergic pathway.

Figure 1: Experimental workflow for molecular docking studies.

Figure 2: Inhibition of AChE by this compound in the cholinergic pathway.

Conclusion

Molecular docking is an indispensable tool for the rational design and development of this compound-based cholinesterase inhibitors. This guide has provided a comprehensive overview of the key aspects of these studies, from the biological target and quantitative data to detailed experimental protocols and the relevant signaling pathways. By leveraging the insights and methodologies presented here, researchers can accelerate the discovery of novel and more effective therapeutic agents for Alzheimer's disease and other neurodegenerative disorders. Further in silico and in vitro studies are encouraged to explore the full therapeutic potential of the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of a novel acetylcholinesterase inhibitor octohydroaminoacridine in mild-to-moderate Alzheimer's disease: a Phase II multicenter randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studiauniversitatis.ro [studiauniversitatis.ro]

- 6. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceforecastoa.com [scienceforecastoa.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Inhibition of cholinesterase activity by tetrahydroaminoacridine and the hemisuccinate esters of tocopherol and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. dasher.wustl.edu [dasher.wustl.edu]

Methodological & Application

Application Notes & Protocols for HPLC Quantification of Octahydroaminoacridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine, a saturated derivative of the acridine family, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methodologies for the analysis of related aminoacridine compounds and are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

9-amino-1,2,3,4,5,6,7,8-octahydroacridine is a heterocyclic amine with potential applications in medicinal chemistry. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely accessible technique suitable for this purpose. The following protocols describe a model RP-HPLC method for the determination of octahydroaminoacridine in bulk drug substance and a bioanalytical method for its quantification in plasma.

Analytical Method for Bulk Drug Substance

This method is designed for the quantification of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine as a pure substance, for example, in API batches.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v). The optimal ratio should be determined during method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 240 nm is a suitable starting point for detection.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

-

Sample Solution: Prepare a sample solution of the bulk drug substance in the diluent at a concentration within the calibration range.

3. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a placebo and by stress testing (forced degradation studies).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a blank matrix.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical performance characteristics expected from a validated HPLC method for the quantification of this compound bulk drug substance.

| Parameter | Specification |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | |

| - Repeatability (Intra-day) | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Specificity | No interference from blank and degradation products |

Bioanalytical Method for Quantification in Plasma

This method is intended for the quantification of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine in plasma samples, suitable for pharmacokinetic studies.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: As described for the bulk drug substance method.

-

Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for better resolution and faster analysis times.

-

Mobile Phase: A gradient elution may be necessary to separate the analyte from endogenous plasma components. A typical gradient could start with a higher aqueous composition and ramp up the organic phase (e.g., Acetonitrile with 0.1% formic acid and Water with 0.1% formic acid).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 5 µL.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the HPLC system.

3. Method Validation Parameters:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). In addition to the parameters listed for the bulk drug substance, the following should be assessed:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.

-

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

-

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

-

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term stability, long-term stability).

Quantitative Data Summary

The following table summarizes typical performance characteristics expected from a validated bioanalytical HPLC method for the quantification of this compound in plasma.

| Parameter | Specification |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Accuracy (Bias) | Within ±15% (±20% at LLOQ) |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Selectivity | No significant interference at the retention time of the analyte and IS |

| Matrix Effect | Within acceptable limits |

| Recovery | Consistent, precise, and reproducible |

| Stability | Stable under tested conditions |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method development.

Caption: Experimental workflow for HPLC quantification.

Caption: Logical flow of HPLC method development and validation.

Application Notes and Protocols for Cell Culture Assays Evaluating Octahydroaminoacridine Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell culture assays to characterize the cytotoxic, anti-inflammatory, and neuroprotective activities of octahydroaminoacridine and its derivatives. The included methodologies are essential for preclinical screening and mechanism of action studies in the context of neurodegenerative diseases.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and its analogs from various in vitro cell-based assays.

Table 1: Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| This compound Analog 1 | SH-SY5Y | MTT | 12.28 | [1] |

| This compound Analog 2 | SH-SY5Y | MTT | 17.52 | [1] |

| Phendione | SH-SY5Y | MTS | ~3.6 | [2] |

| Cuproindione | SH-SY5Y | MTS | ~5.8 | [2] |

| Zearalenone | SH-SY5Y | MTT | 17.4 | [3] |

| α-Zearalenol | SH-SY5Y | MTT | 20.8 (48h) | [3] |

| β-Zearalenol | SH-SY5Y | MTT | 9.1 (48h) | [3] |

Table 2: Anti-Inflammatory Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| 1,7-diphenyl-1,4-heptadien-3-one 1 | BV2 Microglia | NO Release | ~10-25 | [4] |

| 1,7-diphenyl-1,4-heptadien-3-one 2 | BV2 Microglia | NO Release | >25 | [4] |

| Lasianthus trichophlebus Chloroform Extract | Microglia | COX-1 Inhibition | 4.11 µg/mL | [1] |

| Lasianthus trichophlebus Chloroform Extract | Microglia | COX-2 Inhibition | 2.78 µg/mL | [1] |

Table 3: Neuroprotective Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Stressor | EC50 (µM) | Reference |

| Acer okamotoanum EtOAc Fraction | SH-SY5Y | H2O2 | ~10 µg/mL | [5] |

Experimental Protocols

Cytotoxicity Assays

1.1. MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound derivatives on the viability of the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

1.2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity in neuronal cultures.

Materials:

-

Neuronal cells (e.g., primary neurons or differentiated SH-SY5Y)

-

Culture medium

-

This compound derivative stock solution (in DMSO)

-

Commercially available LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate as required.

-

Treat the cells with various concentrations of the this compound derivative for the desired exposure time. Include vehicle controls and a positive control (e.g., lysis buffer provided in the kit).

-

After treatment, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Anti-Inflammatory Assays

2.1. Measurement of Nitric Oxide (NO) Production in Microglia

This protocol assesses the anti-inflammatory potential of this compound derivatives by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2).

Materials:

-

BV2 microglial cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound derivative stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

96-well plates

-

Microplate reader

Procedure:

-

Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Incubate for 24 hours to allow for cell adherence.

-

Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

-

After incubation, collect 50 µL of the culture supernatant.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

2.2. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol quantifies the inhibition of TNF-α and IL-6 release from activated microglia.

Materials:

-

Microglial cells (e.g., primary microglia or BV2 cells)

-

Culture medium

-

This compound derivative stock solution (in DMSO)

-

LPS

-

Commercially available ELISA kits for TNF-α and IL-6

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate microglial cells in a 24-well plate.

-

Pre-treat with this compound derivatives for 1 hour.

-

Stimulate with LPS for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

-

Briefly, coat the ELISA plate with capture antibody, block non-specific binding, add the supernatants and standards, add the detection antibody, followed by the enzyme conjugate and substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

Neuroprotective Assays

3.1. Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol evaluates the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.[5]

Materials:

-

Differentiated SH-SY5Y cells

-

Culture medium

-

This compound derivative stock solution (in DMSO)

-

Hydrogen peroxide (H2O2) or another oxidative stressor (e.g., 6-hydroxydopamine)

-

MTT solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Differentiate SH-SY5Y cells to a neuronal phenotype using an appropriate protocol (e.g., retinoic acid treatment).

-

Plate the differentiated cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the this compound derivative for 24 hours.

-

Induce oxidative stress by adding H2O2 (e.g., 100-200 µM) for a further 24 hours. Include a control group without the stressor and a group with the stressor only.

-

Assess cell viability using the MTT assay as described in section 1.1.

-

Calculate the percentage of neuroprotection relative to the cells treated with the stressor alone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the general workflow for the described cell culture assays.

Caption: General workflow for cytotoxicity and neuroprotection assays.

Caption: Workflow for assessing anti-inflammatory activity.

Caption: Putative inhibition of the NF-κB signaling pathway.

Caption: Potential modulation of PI3K/Akt and MAPK pathways.

References

- 1. Neuroblastoma SH-SY5Y cytotoxicity, anti-amyloidogenic activity and cyclooxygenase inhibition of Lasianthus trichophlebus (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of Octahydroaminoacridine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common challenges encountered during experiments aimed at improving the oral bioavailability of Octahydroaminoacridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its bioavailability important?

A1: this compound is an acetylcholinesterase (AChE) inhibitor that has been investigated for the treatment of Alzheimer's disease.[1] Like other compounds in its class, such as tacrine, it likely suffers from low oral bioavailability.[2] Improving the bioavailability is crucial for achieving consistent therapeutic plasma concentrations, reducing the required dose, and potentially minimizing side effects.

Q2: What are the main factors that can limit the oral bioavailability of this compound?

A2: The oral bioavailability of a drug is influenced by several factors, including its aqueous solubility, membrane permeability, and susceptibility to first-pass metabolism. For basic compounds like this compound, solubility can be pH-dependent and may be limited in the neutral pH of the small intestine.

Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed, including:

-

Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can enhance the dissolution rate.

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution characteristics.

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.

-

Prodrugs: Chemical modification of the drug molecule to a more soluble or permeable form that is converted back to the active drug in the body.

-

Novel Drug Delivery Systems: This includes nanoparticles, liposomes, and controlled-release formulations to protect the drug from degradation and enhance absorption.

Troubleshooting Guides

In Vitro Dissolution Studies

Problem: Low and variable dissolution of this compound in simulated intestinal fluid (pH 6.8).

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Poor aqueous solubility at neutral pH | 1. Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Tween 80) into the dissolution medium. Start with a low concentration (e.g., 0.1% w/v) and optimize. 2. Use a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) that contains bile salts and phospholipids to better mimic in vivo conditions. | Increased dissolution rate and extent. More consistent and reproducible dissolution profiles. |

| Drug particle aggregation | 1. Ensure adequate agitation speed (e.g., 50-75 RPM for USP Apparatus 2). 2. Consider wet granulation of the formulation to improve wettability and deaggregation. | Improved dispersion of drug particles leading to a faster dissolution rate. |

| Inadequate "sink" conditions | 1. Increase the volume of the dissolution medium. 2. Use a dissolution apparatus with a larger volume capacity if necessary. | Maintaining a concentration gradient that favors dissolution. |

Caco-2 Permeability Assays

Problem: Low apparent permeability (Papp) of this compound from the apical to the basolateral side.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Poor aqueous solubility in the assay buffer | 1. Prepare the dosing solution in a buffer containing a solubilizing agent (e.g., a low percentage of DMSO or a non-toxic surfactant) that is compatible with the Caco-2 cells. 2. Ensure the final concentration of the solubilizing agent is below the level that affects cell monolayer integrity. | Improved drug solubility in the donor compartment, leading to a more accurate assessment of permeability. |

| Efflux by P-glycoprotein (P-gp) transporters | 1. Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Perform the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. | Identification of efflux as a limiting factor for net absorption. An increase in Papp A-B in the presence of an inhibitor confirms P-gp substrate activity. |

| Low paracellular transport | 1. Investigate the effect of permeation enhancers that modulate tight junctions. Use with caution and assess cytotoxicity. | Potential for increased paracellular transport, though this may not be the primary absorption route for a lipophilic molecule. |

In Vivo Pharmacokinetic Studies

Problem: Low oral bioavailability (F%) of this compound in animal models (e.g., rats, dogs).

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Poor absorption from the gastrointestinal tract | 1. Based on in vitro data, select a lead formulation strategy (e.g., solid dispersion, SEDDS) and administer it to the animal model. 2. Compare the pharmacokinetic profile of the formulated drug to that of a simple suspension. | An increase in Cmax and AUC, leading to a higher calculated oral bioavailability. |

| High first-pass metabolism in the liver | 1. Administer the drug intravenously to a separate group of animals to determine its clearance. 2. If clearance is high, this suggests significant hepatic metabolism. 3. Consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to bypass the portal circulation. | Understanding the contribution of first-pass metabolism to low bioavailability. Improved bioavailability if lymphatic uptake is successfully enhanced. |

| Instability in the gastrointestinal environment | 1. Assess the stability of this compound in simulated gastric and intestinal fluids. 2. If degradation is observed, consider enteric-coated formulations to protect the drug in the stomach. | Protection of the drug from degradation, leading to a higher amount of drug available for absorption. |

Data Presentation

Table 1: Physicochemical Properties of this compound and its Analog, Tacrine

| Property | This compound | Tacrine (Reference) |

| Molecular Weight ( g/mol ) | ~202.3 | ~198.27 |

| XLogP3 | ~2.6 | ~3.2 |

| Oral Bioavailability (%) | Data not available | 9.9 - 36.4[2] |

Note: Due to the limited publicly available data on the oral bioavailability of this compound, data for the structurally similar compound Tacrine is provided for reference.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

-

Apparatus: USP Dissolution Apparatus 2 (Paddle).

-

Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% (w/v) Sodium Lauryl Sulfate.

-

Temperature: 37 ± 0.5 °C.

-

Paddle Speed: 50 RPM.

-

Procedure: a. Place one tablet/capsule of the this compound formulation in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE). f. Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21-25 days).

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers before the experiment. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

-

Dosing Solution: Prepare a solution of this compound in the assay buffer at the desired concentration.

-

Procedure (Apical to Basolateral Permeability): a. Wash the cell monolayers with pre-warmed assay buffer. b. Add the dosing solution to the apical (donor) compartment. c. Add fresh assay buffer to the basolateral (receiver) compartment. d. Incubate at 37 °C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh buffer. f. At the end of the experiment, collect a sample from the apical compartment.

-

Sample Analysis: Analyze the concentration of this compound in the samples using a sensitive analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (8-10 weeks old).

-

Formulations: a. Oral Group: this compound formulation (e.g., suspension, solid dispersion, or SEDDS) administered by oral gavage. b. Intravenous Group: this compound solution in a suitable vehicle (e.g., saline with a co-solvent) administered via the tail vein.

-

Dose: A suitable dose based on preclinical efficacy and toxicology data.

-

Procedure: a. Fast the animals overnight before dosing. b. Administer the respective formulations. c. Collect blood samples (e.g., via the tail vein or a cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). d. Process the blood samples to obtain plasma and store at -80 °C until analysis.

-

Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: a. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis. b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

Caption: PI3K/Akt signaling pathway potentially modulated by this compound.

Caption: Experimental workflow for improving this compound bioavailability.

References

Technical Support Center: Acetylcholinesterase Inhibitors Side Effect Profile

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the side effect profile of acetylcholinesterase inhibitors (AChEIs). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with acetylcholinesterase inhibitors?

A1: The most frequently reported side effects of AChEIs are primarily gastrointestinal in nature.[1][2][3] These cholinergic effects are due to the increased levels of acetylcholine throughout the body.[4][5] Common dose-dependent side effects include nausea, vomiting, diarrhea, and anorexia.[3][4][6]

Q2: What are the serious adverse events associated with acetylcholinesterase inhibitors?

A2: While generally well-tolerated, AChEIs can be associated with more serious adverse events. Cardiovascular effects can include bradycardia (a slow heart rate) and syncope (fainting), which can increase the risk of falls and fractures.[7] In rare cases, severe vomiting with esophageal rupture has been reported with rivastigmine.[7] Neuropsychiatric symptoms such as insomnia, abnormal dreams, and agitation have also been noted.[7]

Q3: How do the side effect profiles of donepezil, rivastigmine, and galantamine compare?

A3: All three commonly prescribed AChEIs share a similar side effect profile due to their common mechanism of action. However, some studies suggest differences in the incidence and severity of certain adverse events. Generally, donepezil is reported to have a lower incidence of gastrointestinal side effects compared to rivastigmine and galantamine.[1][2][3] Rivastigmine is available as a transdermal patch, which may reduce the gastrointestinal side effects associated with the oral formulation.[6]

Data Presentation: Comparative Side Effect Profiles

The following tables summarize the incidence of common adverse events associated with donepezil, rivastigmine, and galantamine based on data from clinical trials.

Table 1: Incidence of Common Gastrointestinal Side Effects (%)

| Side Effect | Donepezil | Rivastigmine (oral) | Galantamine | Placebo |

| Nausea | 11-24 | 21-47 | 13-24 | 5-9 |

| Vomiting | 5-15 | 15-31 | 8-13 | 3-4 |

| Diarrhea | 6-15 | 10-19 | 6-12 | 5 |

| Anorexia | 4-8 | 4-17 | 7-9 | 1-3 |

Data compiled from multiple clinical trial sources.

Table 2: Incidence of Common Cardiovascular Side Effects (%)

| Side Effect | Donepezil | Rivastigmine | Galantamine | Placebo |

| Bradycardia | 1-2 | 2-3 | 1 | <1 |

| Syncope | 1-2 | 1-2 | 1 | 1 |

| Dizziness | 8-10 | 15-21 | 6-10 | 6 |

Data compiled from multiple clinical trial sources.

Table 3: Incidence of Common Neuropsychiatric Side Effects (%)

| Side Effect | Donepezil | Rivastigmine | Galantamine | Placebo |

| Insomnia | 2-9 | 5 | 5 | 3 |

| Headache | 9-10 | 7 | 8 | 7 |

| Agitation | 5-9 | 5 | 4 | 5 |

| Abnormal Dreams | 3-4 | - | 1 | <1 |

Data compiled from multiple clinical trial sources. Note: " - " indicates data not consistently reported.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the side effect profile of acetylcholinesterase inhibitors.

Protocol 1: Assessment of Gastrointestinal Motility using the Charcoal Meal Test in Rats

Objective: To evaluate the effect of an AChEI on in vivo gastrointestinal transit time.

Materials:

-

Male Wistar rats (200-250g)

-

Test AChEI compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Fast rats for 18-24 hours with free access to water.

-

Administer the test AChEI or vehicle orally via gavage.

-

After a predetermined time (e.g., 30 or 60 minutes), administer 1 mL of the charcoal meal orally to each rat.

-

After 20-30 minutes, euthanize the rats by cervical dislocation.

-

Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

-

Gently remove the small intestine and lay it flat on a clean surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter.

-

Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.[8]

Troubleshooting Guide:

| Issue | Possible Cause | Solution |

| High variability in transit time | Inconsistent fasting period | Ensure all animals are fasted for the same duration. |

| Stress during gavage | Handle animals gently and use experienced personnel for oral administration. | |

| Charcoal meal clumping | Improper suspension | Ensure the charcoal meal is well-mixed before each administration. |

| Difficulty identifying the charcoal front | Insufficient charcoal administration | Ensure a consistent volume of charcoal meal is given to each animal. |

Protocol 2: Assessment of Nausea-like Behavior (Pica) in Rats

Objective: To evaluate the potential of an AChEI to induce nausea-like behavior by measuring the consumption of non-nutritive substances (kaolin).[7][9][10][11]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Test AChEI compound

-

Vehicle

-

Standard rat chow

-

Kaolin pellets

-

Cages with wire mesh floors

Procedure:

-

Acclimate rats to individual cages with free access to food, water, and pre-weighed kaolin pellets for at least 3 days.

-

On the test day, weigh the food and kaolin pellets.

-

Administer the test AChEI or vehicle.

-

At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after administration, weigh the remaining food and kaolin pellets.

-

Calculate the cumulative amount of kaolin and food consumed at each time point.

-

An increase in kaolin consumption relative to the vehicle group is indicative of pica.[7][9][10][11]

Troubleshooting Guide:

| Issue | Possible Cause | Solution |

| Low kaolin consumption in all groups | Rats are not acclimated | Extend the acclimation period to allow rats to become familiar with the kaolin. |

| High baseline kaolin consumption | Environmental stressors | Ensure the animal facility is quiet and has a regular light-dark cycle. |

| Spillage of kaolin | Improper cage setup | Use cages designed to minimize spillage and collect any spilled kaolin for accurate measurement. |

Protocol 3: Cardiovascular Safety Assessment using Telemetry in Conscious Dogs

Objective: To continuously monitor cardiovascular parameters (ECG, heart rate, blood pressure) in conscious, freely moving dogs following administration of an AChEI.[6][12][13][14][15]

Materials:

-

Beagle dogs surgically implanted with telemetry transmitters

-

Test AChEI compound

-

Vehicle

-

Telemetry data acquisition system

-

Dosing apparatus (e.g., oral gavage, infusion pump)

Procedure:

-

Allow dogs to recover fully from telemetry implantation surgery.

-

Acclimate the dogs to the study environment and procedures.

-

On the study day, record baseline cardiovascular data for a sufficient period (e.g., 1-2 hours) before dosing.

-

Administer the test AChEI or vehicle.

-

Continuously record cardiovascular parameters for a specified duration (e.g., 24 hours) post-dose.

-

Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).[14][15]

Troubleshooting Guide:

| Issue | Possible Cause | Solution |

| Signal artifacts in ECG | Poor electrode contact, animal movement | Ensure proper surgical implantation of the telemetry device. Allow for an adequate recovery and acclimation period. Use data analysis software with artifact rejection capabilities. |

| High variability in baseline data | Animal stress or excitement | Acclimate animals to the study room and procedures. Maintain a calm and consistent environment. |

| Inconsistent drug exposure | Dosing errors | Ensure accurate dose calculation and administration technique. For oral dosing, confirm the animal has swallowed the entire dose. |

Protocol 4: Assessment of Neuropsychiatric Side Effects using the Neuropsychiatric Inventory (NPI) in Clinical Trials

Objective: To assess and quantify neuropsychiatric symptoms in patients receiving an AChEI in a clinical trial setting.[3][16][17][18][19]

Description: The NPI is a structured interview administered to the patient's caregiver.[16][17] It assesses 12 domains of psychopathology commonly found in dementia: delusions, hallucinations, agitation/aggression, depression/dysphoria, anxiety, elation/euphoria, apathy/indifference, disinhibition, irritability/lability, aberrant motor behavior, nighttime behavior disturbances, and appetite and eating changes.[3][16][17] For each domain, the frequency and severity of the symptoms are rated, and a composite score is generated.[16][18] The NPI also assesses the level of distress the caregiver experiences due to these behaviors.

Procedure:

-

A trained interviewer conducts the NPI with the primary caregiver.

-

The interviewer asks screening questions for each of the 12 domains to determine if a particular behavior has been present during a specified time frame (e.g., the past four weeks).[16][17]

-

If a screening question is positive, the interviewer proceeds to ask more detailed questions to rate the frequency and severity of the behavior on a standardized scale.

-

The frequency is typically rated on a 4-point scale, and the severity on a 3-point scale.

-

The domain score is calculated by multiplying the frequency and severity scores.

-

The total NPI score is the sum of the 12 individual domain scores.

-

Caregiver distress for each behavior is also rated.

Troubleshooting Guide:

| Issue | Possible Cause | Solution |

| Inconsistent scoring between raters | Lack of standardized training | Ensure all interviewers are thoroughly trained on the NPI administration and scoring procedures. Conduct inter-rater reliability checks. |

| Caregiver recall bias | Difficulty remembering behaviors over the specified time frame | Use prompts and specific examples to aid caregiver recall. Emphasize the importance of reporting behaviors that occurred only within the designated period. |